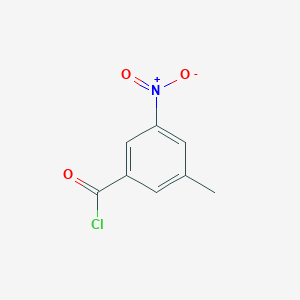
3-Methyl-5-nitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-nitrobenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNO3 and its molecular weight is 199.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Applications
1. Pharmaceutical Synthesis
3-Methyl-5-nitrobenzoyl chloride is utilized in the synthesis of various pharmaceutical compounds. It acts as an acylating agent in the formation of amides and other derivatives. For instance, it has been used to synthesize:
- Benzophenone Derivatives : These compounds are crucial in UV filters and photoprotective agents.
- Substituted Benzamides : They are important in drug development due to their biological activity against various targets .
2. Agrochemical Development
The compound is also significant in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify aromatic systems allows for the development of novel compounds with enhanced efficacy and selectivity against pests.
Case Study 1: Synthesis of Benzamide Derivatives
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of benzamide derivatives using this compound as a key intermediate. These derivatives exhibited promising activity against cancer cell lines, showcasing the compound's potential in anticancer drug development .
Case Study 2: Development of Novel Inhibitors
Another study focused on synthesizing acrylamide analogues as inhibitors of BCR-ABL kinase, where this compound was used to create specific functional groups necessary for biological activity. The resulting compounds showed significant inhibitory effects, indicating the compound's utility in medicinal chemistry .
Data Table: Summary of Key Applications
Propriétés
Numéro CAS |
100249-20-5 |
|---|---|
Formule moléculaire |
C8H6ClNO3 |
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
3-methyl-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-6(8(9)11)4-7(3-5)10(12)13/h2-4H,1H3 |
Clé InChI |
RXKPUZLHKIIVSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |
SMILES canonique |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl |
Synonymes |
Benzoyl chloride, 3-methyl-5-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















